molecular formula C20H16O2 B14182356 7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-63-5

7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one

Cat. No.: B14182356
CAS No.: 923026-63-5
M. Wt: 288.3 g/mol
InChI Key: MGUFESFLOZLAEE-UHFFFAOYSA-N
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Description

7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound belonging to the class of naphthopyrans. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method is the condensation of 2-hydroxy-1,4-naphthoquinone with phenylacetic acid derivatives under acidic conditions. This reaction forms an intermediate, which is then cyclized to produce the desired naphthopyran compound. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed reactions is also common, as it allows for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthopyrans, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. Its photochromic properties also allow it to undergo reversible structural changes upon exposure to light, making it useful in optical applications .

Comparison with Similar Compounds

Similar Compounds

  • Naphtho[2,3-b]furan-4,9-dione
  • Naphtho[2,3-c]thiophene-4,9-dione
  • 7-Hydroxy-6H-naphtho[2,3-c]coumarin

Uniqueness

Compared to similar compounds, 7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its unique structural features and versatile chemical reactivity.

Properties

CAS No.

923026-63-5

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

7-methyl-5-phenyl-1H-benzo[g]isochromen-4-one

InChI

InChI=1S/C20H16O2/c1-13-7-8-15-10-16-11-22-12-18(21)20(16)19(17(15)9-13)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

MGUFESFLOZLAEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(COCC3=O)C=C2C=C1)C4=CC=CC=C4

Origin of Product

United States

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